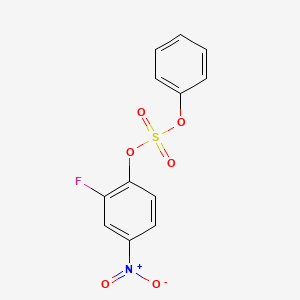
Sulfuric acid, 2-fluoro-4-nitrophenyl phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of sulfuric acid, 2-fluoro-4-nitrophenyl phenyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-nitrophenol with phenyl chlorosulfate in the presence of a base such as pyridine. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Sulfuric acid, 2-fluoro-4-nitrophenyl phenyl ester undergoes various types of chemical reactions, including substitution and hydrolysis reactions. In substitution reactions, the ester group can be replaced by other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include nucleophiles such as amines and thiols .
Hydrolysis of this compound can occur under acidic or basic conditions, resulting in the formation of 2-fluoro-4-nitrophenol and phenol as major products . The reaction conditions, such as temperature and pH, play a crucial role in determining the rate and extent of hydrolysis.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid, 2-fluoro-4-nitrophenyl phenyl ester has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organic compounds. Its unique chemical properties make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
In biology and medicine, this compound can be used in the development of diagnostic assays and therapeutic agents. Its ability to undergo specific chemical reactions makes it useful in the design of targeted drug delivery systems and imaging agents .
In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .
Wirkmechanismus
The mechanism of action of sulfuric acid, 2-fluoro-4-nitrophenyl phenyl ester involves its interaction with specific molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding phenol and alcohol products . The presence of the nitro and fluoro groups in the compound can influence its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Sulfuric acid, 2-fluoro-4-nitrophenyl phenyl ester can be compared with other similar compounds, such as sulfuric acid, 2-chloro-4-nitrophenyl phenyl ester and sulfuric acid, 2-bromo-4-nitrophenyl phenyl ester. These compounds share similar structural features but differ in the halogen substituent on the aromatic ring .
The presence of different halogen atoms can affect the chemical reactivity and physical properties of these compounds. For example, the fluoro derivative may exhibit different reactivity compared to the chloro and bromo derivatives due to the differences in electronegativity and bond strength .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of organic compounds, development of diagnostic assays, and production of specialty chemicals. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and contribute to advancements in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
820220-76-6 |
|---|---|
Molekularformel |
C12H8FNO6S |
Molekulargewicht |
313.26 g/mol |
IUPAC-Name |
(2-fluoro-4-nitrophenyl) phenyl sulfate |
InChI |
InChI=1S/C12H8FNO6S/c13-11-8-9(14(15)16)6-7-12(11)20-21(17,18)19-10-4-2-1-3-5-10/h1-8H |
InChI-Schlüssel |
BDVDUJZOGNUYLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OS(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
![N-(2,6-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14209367.png)
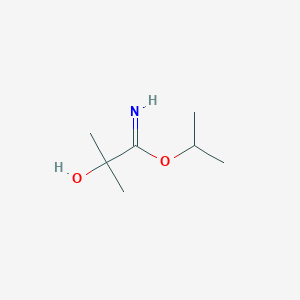
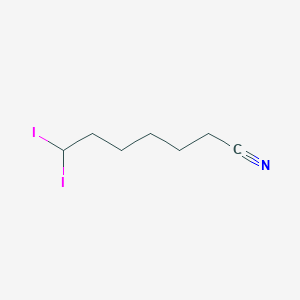
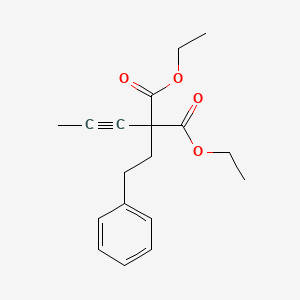
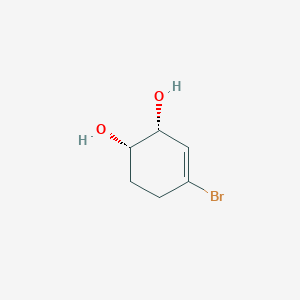
![N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide](/img/structure/B14209391.png)
![3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14209405.png)
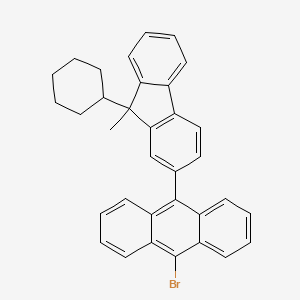
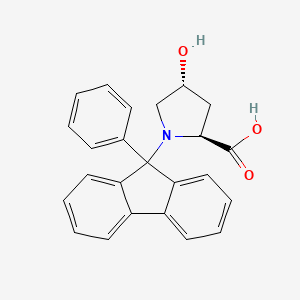

![N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide](/img/structure/B14209430.png)
![[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol](/img/structure/B14209444.png)
